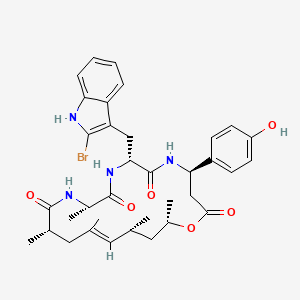
2-(4-Methoxyphenyl)-2-oxoethyl Dithiobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl dithiobutyrate is the thioester formed between dithiobutyric acid and 1-(4-methoxyphenyl)-2-sulfanylethanone.
Scientific Research Applications
1. Antimicrobial Properties
A study conducted by Patel et al. (2013) synthesized derivatives of 2-(4-Methoxyphenyl)-2-oxoethyl Dithiobutyrate and evaluated them for antimicrobial activities. The compounds demonstrated significant antibacterial and antifungal effects, assessed using the broth dilution method, underscoring their potential in antimicrobial applications (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013).
2. Optoelectronic and Charge Transport Properties
Research by Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of derivatives of 2-(4-Methoxyphenyl)-2-oxoethyl Dithiobutyrate. The study highlighted their potential as efficient materials for organic light-emitting diodes (OLEDs), focusing on aspects such as charge transfer behavior and intrinsic mobility (Wazzan & Irfan, 2019).
3. Synthesis and Structural Analysis
Sápi et al. (1997) explored the synthesis and base-catalyzed ring transformation of compounds related to 2-(4-Methoxyphenyl)-2-oxoethyl Dithiobutyrate. This research contributes to understanding the chemical properties and potential applications of these compounds in various synthetic processes (Sápi, Fetter, Lempert, Kajtár-Peredy, & Czira, 1997).
4. Corrosion Inhibition
A study by Shetty and Shetty (2017) synthesized a novel ionic liquid derivative of 2-(4-Methoxyphenyl)-2-oxoethyl Dithiobutyrate and evaluated its corrosion inhibition properties on aluminum alloy composites. The research demonstrated the compound's effectiveness as a corrosion inhibitor in acidic media, with high inhibition efficiencies (Shetty & Shetty, 2017).
5. Fluorimetric Sensor Application
Kamel et al. (2021) developed a new sensor based on a derivative of 2-(4-Methoxyphenyl)-2-oxoethyl Dithiobutyrate for the direct detection of ultra-trace ferric ions in industrial wastewater. This highlights its potential application in environmental monitoring and industrial process control (Kamel, El-Sakka, Bahgat, Monir, & Soliman, 2021).
properties
Product Name |
2-(4-Methoxyphenyl)-2-oxoethyl Dithiobutyrate |
|---|---|
Molecular Formula |
C13H16O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] butanedithioate |
InChI |
InChI=1S/C13H16O2S2/c1-3-4-13(16)17-9-12(14)10-5-7-11(15-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
AZUXMHLRMMAHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=S)SCC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



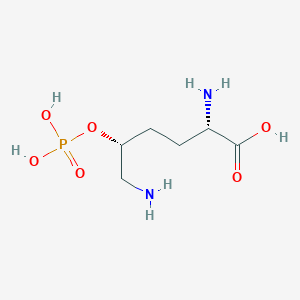

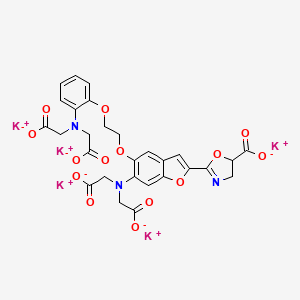
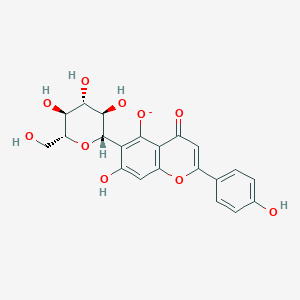
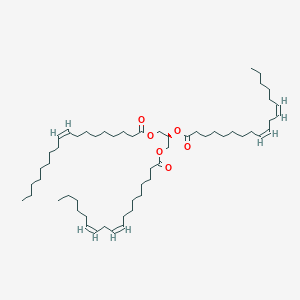

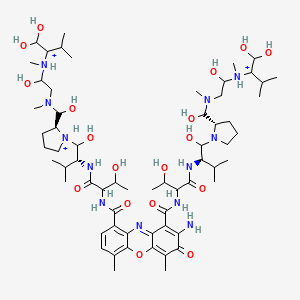


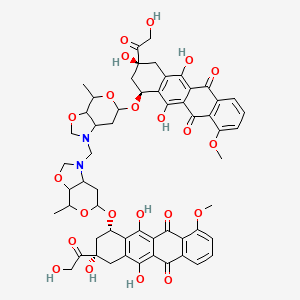
![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)
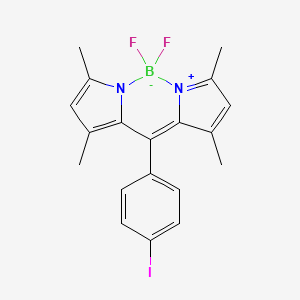
![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)
